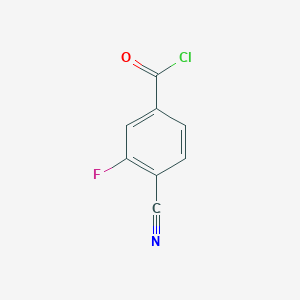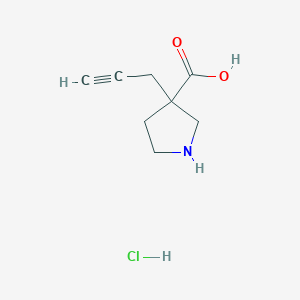
3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a prop-2-ynyl group, and a carboxylic acid moiety, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with prop-2-yn-1-ol and pyrrolidine-3-carboxylic acid.
Reaction Steps: The prop-2-yn-1-ol is first converted to its corresponding halide, followed by nucleophilic substitution with pyrrolidine-3-carboxylic acid.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods:
Scale-Up: The laboratory synthesis is scaled up using industrial reactors.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid.
Reduction: 3-(Prop-2-yn-1-yl)pyrrolidine-3-ol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, while the carboxylic acid group can form hydrogen bonds with biological molecules. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Pyrrolidine-3-carboxylic acid: Lacks the prop-2-ynyl group.
Prop-2-yn-1-ylamine: Lacks the pyrrolidine ring.
Pyrrolidine-3-ol: Lacks the carboxylic acid group.
Propiedades
IUPAC Name |
3-prop-2-ynylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-3-8(7(10)11)4-5-9-6-8;/h1,9H,3-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFIYSSJFSANPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCNC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
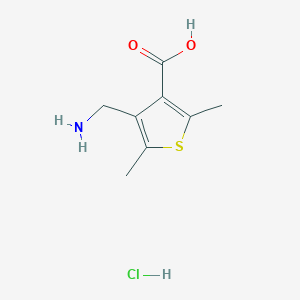
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2993186.png)
![2,4-DIETHYL 5-{2-[(4-BUTYL-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2993187.png)
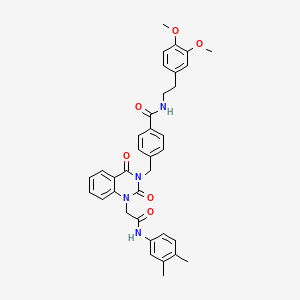
![2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B2993191.png)
![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide](/img/structure/B2993194.png)
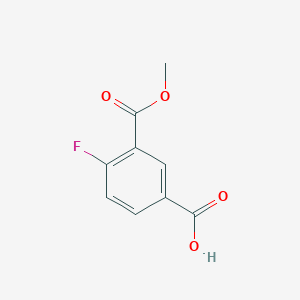
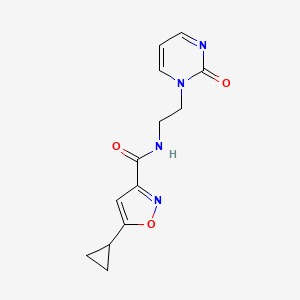
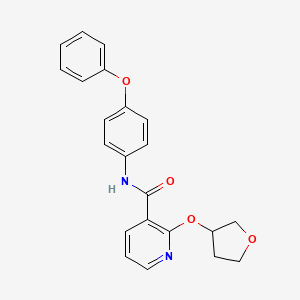
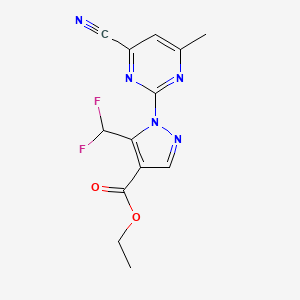
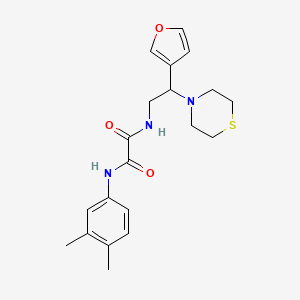
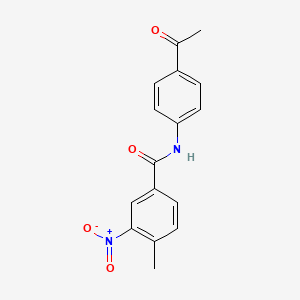
![1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2993207.png)
